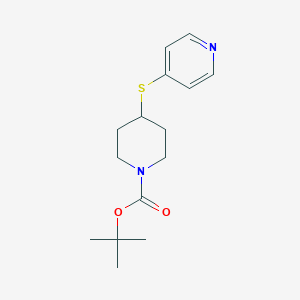
3-(吡啶-3-基)丙醛
概述
描述
3-(Pyridin-3-YL)propanal is an organic compound with the molecular formula C8H9NO. It is a colorless to yellow liquid with a distinctive odor. This compound is notable for its pyridine ring, which is a six-membered ring containing one nitrogen atom, attached to a propanal group. The presence of the pyridine ring imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .
科学研究应用
3-(Pyridin-3-YL)propanal has diverse applications in scientific research:
Chemistry: Used as a ligand in the preparation of coordination polymers with metals such as silver, copper, and zinc.
Biology: Investigated for its potential as a glycolysis inhibitor in cancer research.
Medicine: Explored for its role in inhibiting endothelial cell proliferation and angiogenesis.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
Target of Action
A structurally similar compound, (e)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (3po), is known to inhibit pfkfb3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), a key enzyme in the glycolysis pathway .
Mode of Action
If it acts similarly to 3po, it may reduce glycolytic flux and suppress glucose uptake, thereby selectively inhibiting the proliferation of transformed cells .
Biochemical Pathways
If its action is similar to 3po, it would impact the glycolysis pathway by inhibiting pfkfb3, leading to a decrease in fructose-2,6-bisphosphate levels and a subsequent reduction in glycolytic flux .
Result of Action
If it acts similarly to 3po, it could suppress the growth of established tumors in mice by selectively inhibiting the proliferation of transformed cells .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Pyridin-3-YL)propanal can be synthesized through several methods. One common method involves the reaction of 3-aminopyridine with acetone, followed by appropriate oxidation and reduction reactions . Another method includes the use of trimethylsilylmethyl magnesium chloride in diethyl ether under ice-cooling conditions, followed by quenching with saturated brine and extraction with ethyl acetate .
Industrial Production Methods: In industrial settings, the production of 3-(Pyridin-3-YL)propanal often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography for purification is common to obtain the desired product .
化学反应分析
Types of Reactions: 3-(Pyridin-3-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Pyridinepropionic acid or pyridine ketones.
Reduction: Pyridine alcohols.
Substitution: Various substituted pyridine derivatives.
相似化合物的比较
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 3-Pyridinesulfonic acid
Comparison: 3-(Pyridin-3-YL)propanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds that may contain carboxylic acid or sulfonic acid groups. This uniqueness allows for specific applications in synthesis and research that are not possible with its analogs .
属性
IUPAC Name |
3-pyridin-3-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGVOSGGRHAKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455288 | |
| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-16-0 | |
| Record name | 3-Pyridinepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(PYRIDIN-3-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
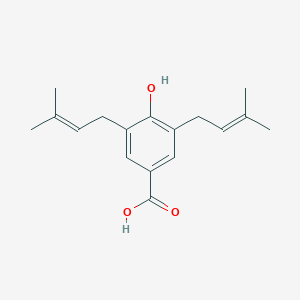
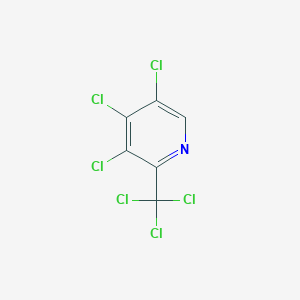
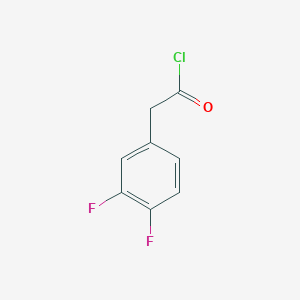

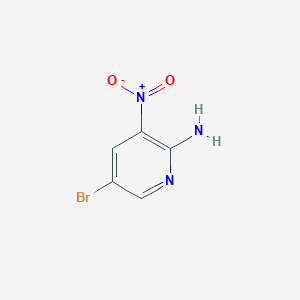
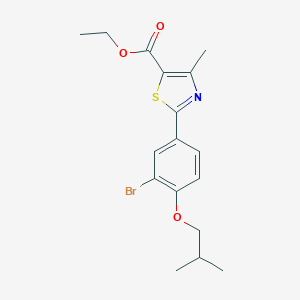
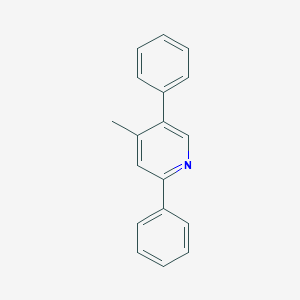
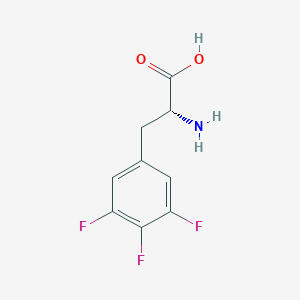

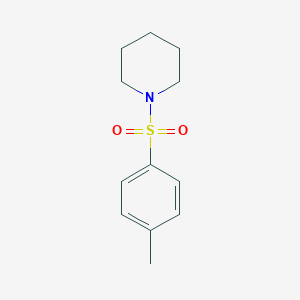


![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
